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molecular formula C12H12 B8358215 1,2,3,5-Tetrahydro-s-indacene

1,2,3,5-Tetrahydro-s-indacene

Cat. No. B8358215
M. Wt: 156.22 g/mol
InChI Key: DLPLSPFDCWVQHG-UHFFFAOYSA-N
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Patent
US08247587B2

Procedure details

The mixture of 3,5,6,7-tetrahydro-s-indacen-1(2H)-one (12.4 g, 0.072 mol), p-toluenesulfonyl hydrazide (13.4 g, 0.072 mol), 0.5 g TSA and i-propanol (100 ml) was refluxed by 5 min, and cooled to room temperature. Precipitate was filtered, washed by MeOH and dried, given 21 g of product (90%). Suspension of obtained hydrazone in 250 ml abs. Et2O was cooled to −70° C. and was treated with 15% n-butyllithium in hexane (100 ml. 0.16 mol). The resulting mixture was allowed to warm up to r.t. and refluxed until gas evolution. Reaction mixture was treated with 50 ml NH4Cl (10%), washed by water and dried. Solvent was evaporated, the residue was extracted by hot hexane, and to give after evaporation 9.1 g of solid product (81%).
Quantity
12.4 g
Type
reactant
Reaction Step One
[Compound]
Name
p-toluenesulfonyl hydrazide
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:12]2[C:4](=[CH:5][C:6]3[CH2:7][CH2:8][CH2:9][C:10]=3[CH:11]=2)[CH2:3][CH2:2]1.C([Li])CCC.CCCCCC.[NH4+].[Cl-]>C(O)(C)C>[CH2:7]1[C:6]2[C:10](=[CH:11][C:12]3[CH2:1][CH:2]=[CH:3][C:4]=3[CH:5]=2)[CH2:9][CH2:8]1 |f:3.4|

Inputs

Step One
Name
Quantity
12.4 g
Type
reactant
Smiles
C1(CCC2=CC=3CCCC3C=C12)=O
Name
p-toluenesulfonyl hydrazide
Quantity
13.4 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed by 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
Precipitate was filtered
WASH
Type
WASH
Details
washed by MeOH
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
Suspension of obtained hydrazone in 250 ml abs
TEMPERATURE
Type
TEMPERATURE
Details
Et2O was cooled to −70° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to r.t.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed until gas evolution
CUSTOM
Type
CUSTOM
Details
Reaction mixture
WASH
Type
WASH
Details
washed by water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted by hot hexane
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after evaporation 9.1 g of solid product (81%)

Outcomes

Product
Name
Type
Smiles
C1CCC2=CC=3CC=CC3C=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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